molecular formula C17H14N6OS B2748434 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide CAS No. 2380079-76-3

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide

Cat. No. B2748434
CAS RN: 2380079-76-3
M. Wt: 350.4
InChI Key: XFWYUKBIXSYPMT-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The core structure of the compound resembles 2-azetidinones , which are crucial in the synthesis of β-lactam antibiotics . These antibiotics, including penicillins and cephalosporins, are widely used to treat bacterial infections. The compound could be a precursor or an intermediate in the synthesis of new β-lactam antibiotics with potentially improved efficacy or stability.

Antiproliferative Agents in Cancer Research

Related compounds with the 2-azetidinone ring have shown significant antiproliferative activities in breast cancer cell lines . By extension, our compound could be investigated for its efficacy in inhibiting cancer cell growth, particularly in drug-resistant strains, making it a valuable asset in oncological pharmacology.

Tubulin Polymerization Inhibitors

Compounds with a similar β-lactam scaffold have been identified as inhibitors of tubulin polymerization, which is a promising target for anticancer drugs . The ability to disrupt microtubule formation in cancer cells can lead to cell cycle arrest and apoptosis, indicating potential applications in cancer therapy.

Green Chemistry Synthesis

The compound’s synthesis process might involve green chemistry principles, such as using catalytic amounts of molecular iodine and microwave irradiation . This approach aligns with the increasing demand for environmentally friendly and sustainable chemical synthesis methods.

Development of Prodrugs

The structural complexity of the compound suggests potential as a prodrug . Prodrugs are inactive compounds that metabolize into an active drug within the body, offering advantages like improved solubility, bioavailability, and targeted delivery.

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-22(17(24)11-2-3-13-15(6-11)25-10-21-13)12-8-23(9-12)16-14(7-18)19-4-5-20-16/h2-6,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWYUKBIXSYPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide

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